3-(diethylamino)-6-(1H-1,2,4-triazol-5-ylhydrazinylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
3-(diethylamino)-6-(1H-1,2,4-triazol-5-ylhydrazinylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique combination of functional groups, including a diethylamino group, a triazole ring, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)-6-(1H-1,2,4-triazol-5-ylhydrazinylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate precursor such as an alkyne or azide.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group.
Formation of the Hydrazinylidene Moiety: This step may involve the reaction of the triazole ring with a hydrazine derivative under specific conditions to form the hydrazinylidene linkage.
Cyclohexa-2,4-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,4-dien-1-one core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(diethylamino)-6-(1H-1,2,4-triazol-5-ylhydrazinylidene)cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially leading to new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(diethylamino)-6-(1H-1,2,4-triazol-5-ylhydrazinylidene)cyclohexa-2,4-dien-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(diethylamino)-6-(1H-1,2,4-triazol-5-yl)cyclohexa-2,4-dien-1-one: Lacks the hydrazinylidene moiety.
3-(diethylamino)-6-(1H-1,2,4-triazol-5-ylhydrazinylidene)benzene: Lacks the cyclohexa-2,4-dien-1-one core.
3-(diethylamino)-6-(1H-1,2,4-triazol-5-ylhydrazinylidene)cyclohexa-2,4-dien-1-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of 3-(diethylamino)-6-(1H-1,2,4-triazol-5-ylhydrazinylidene)cyclohexa-2,4-dien-1-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
219703-07-8 |
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Molecular Formula |
C12H16N6O |
Molecular Weight |
260.30 g/mol |
IUPAC Name |
5-(diethylamino)-2-(1H-1,2,4-triazol-5-yldiazenyl)phenol |
InChI |
InChI=1S/C12H16N6O/c1-3-18(4-2)9-5-6-10(11(19)7-9)15-17-12-13-8-14-16-12/h5-8,19H,3-4H2,1-2H3,(H,13,14,16) |
InChI Key |
SJMIGTIGCFRHSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=NN2)O |
Origin of Product |
United States |
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